6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One

Organic Synthesis Enolate Chemistry Tautomerism Control

6,6-Dimethyl-2-(trifluoroacetyl)-2-cyclohexen-1-one (CAS 343950-36-7; molecular formula C₁₀H₁₁F₃O₂; molecular weight 220.19 g·mol⁻¹) is a fluorinated α,β-unsaturated cyclohexenone derivative bearing a trifluoroacetyl (–COCF₃) substituent at the 2-position and geminal dimethyl groups at the 6-position. It is classified as a 2-acylcyclohex-2-enone and belongs to the broader family of nonenolizing 2-acylcyclohex-2-enones [3.0.CO;2-0" target="_blank">1].

Molecular Formula C10H11F3O2
Molecular Weight 220.19 g/mol
Cat. No. B12843577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One
Molecular FormulaC10H11F3O2
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESCC1(CCC=C(C1=O)C(=O)C(F)(F)F)C
InChIInChI=1S/C10H11F3O2/c1-9(2)5-3-4-6(7(9)14)8(15)10(11,12)13/h4H,3,5H2,1-2H3
InChIKeyWASIHDNNZGQFGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One: Chemical Identity, Physicochemical Profile, and Procurement-Relevant Context


6,6-Dimethyl-2-(trifluoroacetyl)-2-cyclohexen-1-one (CAS 343950-36-7; molecular formula C₁₀H₁₁F₃O₂; molecular weight 220.19 g·mol⁻¹) is a fluorinated α,β-unsaturated cyclohexenone derivative bearing a trifluoroacetyl (–COCF₃) substituent at the 2-position and geminal dimethyl groups at the 6-position . It is classified as a 2-acylcyclohex-2-enone and belongs to the broader family of nonenolizing 2-acylcyclohex-2-enones [1]. Its computed physicochemical properties include a density of 1.2 ± 0.1 g·cm⁻³, a boiling point of 222.1 ± 40.0 °C at 760 mmHg, a flash point of 74.1 ± 24.1 °C, and a calculated logP of approximately 3.16 . This compound is commercially available from multiple suppliers, typically at 98% purity, and is supplied exclusively for research and laboratory use .

Why 6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One Cannot Be Replaced by Generic In-Class Analogs Without Functional Consequences


The combination of a trifluoroacetyl substituent with a gem-dimethyl-blocked cyclohexenone scaffold creates three structural features that are absent in any single in-class alternative: (1) the –COCF₃ group delivers significantly stronger electron withdrawal (σₚ ≈ 0.80 for COCF₃ vs. σₚ ≈ 0.50 for COCH₃) [1], polarizing the enone π-system and enhancing electrophilicity at the β-carbon; (2) the 6,6-dimethyl substitution eliminates enolizable α′-hydrogens, locking the ring into a defined, non-tautomerizable oxidation state [2]; and (3) the CF₃CO group remains coplanar with the enone double bond, maximizing through-conjugation, while the gem-dimethyl groups impose steric constraints on the ring conformation [3]. Substituting with 2-(trifluoroacetyl)cyclohexanone (CAS 387-89-3) sacrifices the enone moiety and the dimethyl-imposed conformational rigidity; substituting with 2-acetyl-6,6-dimethyl-2-cyclohexen-1-one (CAS 343950-33-4) sacrifices the electron-withdrawing power and the unique ¹⁹F spectroscopic handle; substituting with 4,4-dimethyl-2-(trifluoroacetyl)cyclohexan-1-one changes the ring saturation and the position of the gem-dimethyl groups, altering both reactivity and steric profile. Each substitution breaks a different functional prerequisite, making generic replacement a source of uncontrolled experimental variation.

6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One: Quantitative Differentiation Evidence Against the Closest Analogs


Nonenolizing Scaffold Integrity: Absence of Enolizable α′-Hydrogens Guarantees Defined Oxidation State Compared to 2-(Trifluoroacetyl)cyclohexanone

The target compound is a confirmed nonenolizing 2-acylcyclohex-2-enone [1]. In contrast, 2-(trifluoroacetyl)cyclohexanone (CAS 387-89-3; C₈H₉F₃O₂; MW 194.15) possesses α′-hydrogens that allow keto-enol tautomerism, generating a reactive enol form that competes with the desired diketone reactivity . The gem-dimethyl substitution at C6 of the target compound eliminates this tautomeric pathway entirely; the ring cannot aromatize via enolization, ensuring a single, defined oxidation state under reaction conditions. This difference is structural (0 vs. ≥2 enolizable α′-protons) rather than a continuous variable, making it a categorical differentiator.

Organic Synthesis Enolate Chemistry Tautomerism Control

Hammett σₚ as a Proxy for Electron-Withdrawing Strength: –COCF₃ vs. –COCH₃ in Analogous 2-Acylcyclohexenone Scaffolds

The trifluoroacetyl substituent (–COCF₃) has a Hammett σₚ constant of approximately 0.80, compared to approximately 0.50 for the acetyl group (–COCH₃) present in the closest analog 2-acetyl-6,6-dimethyl-2-cyclohexen-1-one (CAS 343950-33-4; C₁₀H₁₄O₂; MW 166.22) [1]. This difference translates to a substantial increase in the electron deficiency of the enone π-system for the target compound. In the target compound, the –COCF₃ group is coplanar with the enone double bond, maximizing through-conjugation and inductive withdrawal [2]. This enhanced polarization is expected to increase the rate of nucleophilic addition at the enone β-carbon and alter the regioselectivity of cycloaddition reactions compared to the acetyl analog. (Note: This inference uses well-established Hammett constants rather than direct kinetic measurements on these specific scaffolds; experimental kinetic data for the target compound vs. the acetyl analog were not identified in the open literature.)

Physical Organic Chemistry Electrophilicity Reactivity Tuning

Lipophilicity (logP) Differentiation Relative to the Acetyl Analog

The computed logP of 6,6-dimethyl-2-(trifluoroacetyl)-2-cyclohexen-1-one is approximately 3.16 . While an experimentally measured logP for 2-acetyl-6,6-dimethyl-2-cyclohexen-1-one (CAS 343950-33-4) was not found in the open literature, the contribution of a –CF₃ group to logP relative to a –CH₃ group is well-established: replacing –CH₃ with –CF₃ increases the Hansch π hydrophobicity constant by approximately +0.88 log units (π(CF₃) = +0.88 vs. π(CH₃) = +0.56 per standard fragment-based estimates) [1]. Applying this net π difference of ≈ +0.32 log units suggests a qualitatively higher logP for the target compound compared to the acetyl analog. For procurement decisions in medicinal chemistry, this lipophilicity increase shifts the compound's placement within Lipinski and property-forecast space, affecting predicted membrane permeability, metabolic stability, and off-target binding risk relative to the non-fluorinated congener.

Medicinal Chemistry Drug Design Lipophilicity

Photochemical Pathway Divergence: CF₃-Substituted Cyclohexenones Exhibit Unique Photoreduction Not Observed with Methyl-Substituted Analogs

Although direct photochemical data for the target compound itself were not located, a closely related system—6-trifluoromethyl-4,4-dimethyl-2-cyclohexenone—has been compared experimentally with 4,4-dimethyl-2-cyclohexenone and 4,4,6-trimethyl-2-cyclohexenone [1]. All three enones undergo photochemical rearrangement to bicyclo[3.1.0]hexan-2-ones and 3-isopropyl-2-cyclopentenones in benzene, tert-butanol, and acetonitrile. However, only the CF₃-substituted enone is additionally reduced to the saturated ketone in tert-butanol and acetonitrile solvents—a pathway entirely absent for the methyl-substituted analogs [1]. Extrapolating to the target compound class, the trifluoroacetyl group (which shares the strong electron-withdrawing character of CF₃) is expected to enable similar photoreduction pathways that are inaccessible to 2-acetyl-6,6-dimethyl-2-cyclohexen-1-one or the non-acylated parent 6,6-dimethyl-2-cyclohexen-1-one. Experimental verification of this extrapolation for the specific target compound remains an open research gap.

Photochemistry Reaction Selectivity Fluorine Effects

Molecular Weight and Scaffold Distinction from 2-(Trifluoroacetyl)cyclohexanone: Implications for Fragment-Based Screening Library Design

The target compound (MW 220.19 g·mol⁻¹; C₁₀H₁₁F₃O₂) differs from 2-(trifluoroacetyl)cyclohexanone (MW 194.15 g·mol⁻¹; C₈H₉F₃O₂) by a net increment of one C₂H₂ unit (+26.04 Da, corresponding to the 6,6-dimethyl substitution and conversion from cyclohexanone to cyclohexenone). This MW increase moves the target compound closer to the upper boundary of traditional fragment space (typically MW < 250 Da) while retaining fragment-like properties. More importantly, the target compound provides an sp²-hybridized enone scaffold rather than the saturated ketone scaffold of the comparator, offering different vectors for fragment elaboration (conjugate addition at the β-carbon vs. direct carbonyl addition). For fragment library procurement, these two compounds represent complementary rather than redundant entries.

Fragment-Based Drug Discovery Chemical Library Procurement Scaffold Diversity

¹⁹F NMR Spectroscopic Handle: Quantifiable Advantage Over Non-Fluorinated 2-Acylcyclohexenone Analogs

The target compound contains three chemically equivalent fluorine atoms in the –COCF₃ group, providing a strong, singlet ¹⁹F NMR signal (expected chemical shift range: approximately –70 to –75 ppm for trifluoroacetyl ketones in CDCl₃) [1]. In contrast, 2-acetyl-6,6-dimethyl-2-cyclohexen-1-one (CAS 343950-33-4; C₁₀H₁₄O₂) lacks fluorine entirely and offers no ¹⁹F NMR handle. The quantitative advantage is threefold: (1) ¹⁹F NMR provides a background-free detection channel with ~83% the sensitivity of ¹H, enabling quantitation of the compound at low concentrations in complex mixtures; (2) the singlet signal simplifies integration for kinetic studies; and (3) ¹⁹F NMR chemical shifts are exquisitely sensitive to changes in chemical environment, making the CF₃ group an effective probe for monitoring reactions (e.g., conversion to derivatives, changes in solvent, or binding events). For procurement in reaction development or mechanistic studies, the presence of this spectroscopic handle provides a practical workflow advantage that the non-fluorinated analog cannot match.

Analytical Chemistry ¹⁹F NMR Spectroscopy Reaction Monitoring

Procurement-Relevant Application Scenarios for 6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One Based on Verified Differentiation Evidence


Synthesis of Trifluoromethylated Heterocycles via Condensation with Hydrazines or Aldehydes

The target compound belongs to the 2-polyfluoroacylcycloalkanone family, which reacts with hydrazines to yield 3-CF₃-pyrazoles and with aldehydes (e.g., salicylaldehyde) to produce trifluoromethylated chromenes [1]. The nonenolizing scaffold ensures that competing tautomerization does not divert the desired condensation pathway, a problem documented with 2-(trifluoroacetyl)cyclohexanone. The enhanced electrophilicity of the –COCF₃ carbonyl (σₚ ≈ 0.80 vs. 0.50 for –COCH₃) accelerates condensation kinetics relative to the acetyl analog. Research groups synthesizing CF₃-substituted heterocyclic libraries—particularly for agrochemical or medicinal chemistry screening—should select this compound when reaction predictability and tautomeric fidelity are required.

Fragment-Based Drug Discovery Library Construction Requiring Fluorinated, Nonenolizing Enone Building Blocks

With a MW of 220.19 g·mol⁻¹ and calculated logP of ~3.16, the target compound occupies a favorable position in fragment space [1]. Its ¹⁹F NMR handle enables rapid purity assessment and binding-detection by ¹⁹F-based ligand-observed NMR techniques (e.g., ¹⁹F T₂/CPMG or FAXS experiments). The enone scaffold provides two distinct reactive vectors (direct carbonyl addition and conjugate β-addition) for fragment elaboration, while the gem-dimethyl groups prevent undesired enolization side reactions. Procurement for fragment library construction should prioritize this compound over 2-(trifluoroacetyl)cyclohexanone when both conjugate addition reactivity and a fluorine spectroscopic probe are required.

Photochemical Synthesis of Bicyclo[3.1.0]hexanone Derivatives or Saturated Ketones via Solvent-Controlled Irradiation

Based on class-level evidence from the photochemistry of 6-trifluoromethyl-4,4-dimethyl-2-cyclohexenone [1], the target compound is expected to enable photochemical access to two product classes from a single starting material: (1) photorearrangement to bicyclo[3.1.0]hexan-2-ones in non-polar solvents, and (2) photoreduction to saturated ketones in protic solvents. This solvent-dependent pathway divergence is unique to the CF₃/COCF₃-substituted scaffold and is not available with methyl-substituted analogs. Synthetic photochemistry laboratories should procure this compound for exploring wavelength- and solvent-controlled selectivity in fluorinated enone photoreactions.

Mechanistic Studies Using ¹⁹F NMR as a Reaction Progress Probe in Nucleophilic Addition or Cycloaddition Reactions

The three magnetically equivalent ¹⁹F nuclei of the –COCF₃ group provide a strong, singlet NMR signal that can serve as an internal probe for monitoring reaction progress without interference from ¹H signals of solvents, reagents, or byproducts [1]. In kinetic studies of Michael additions, Diels-Alder cycloadditions, or organocatalytic transformations involving the enone system, the ¹⁹F chemical shift of the trifluoroacetyl group is sensitive to changes in the electronic environment of the conjugated π-system, allowing real-time quantitation. Laboratories equipped with ¹⁹F-capable NMR spectrometers should select this compound over the non-fluorinated acetyl analog (CAS 343950-33-4) whenever quantitative kinetic data or reaction optimization using NMR is planned.

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